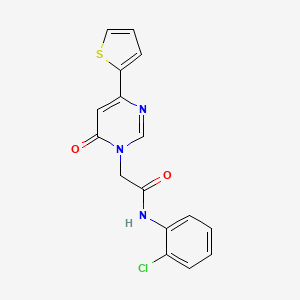![molecular formula C17H16N6O2 B2755014 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034414-46-3](/img/structure/B2755014.png)
2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study highlighted the synthesis of new pyrazoline and pyrazole derivatives, including 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide, and their potential antibacterial and antifungal activities. The research explored antimicrobial activity against organisms such as E. coli and S. aureus (Hassan, 2013).
Insecticidal Assessment
- Research involving the synthesis of heterocycles incorporating a thiadiazole moiety, including the mentioned compound, assessed their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer and Antimicrobial Applications
- Another study discussed the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety, with some compounds exhibiting anticancer and antimicrobial activities (Riyadh et al., 2013).
Synthesis as a Synthon
- A study focused on the synthesis of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene as a synthon for the creation of 2H-pyran-2-ones and fused pyran-2-ones, indicating potential applications in organic synthesis and pharmaceutical research (Kočevar et al., 1992).
Modification for Anticancer Effect
- Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea was studied for its remarkable anticancer effects, highlighting the structural modifications to enhance anticancer properties (Wang et al., 2015).
Potential as Adenosine Human Receptor Antagonists
- A study identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold for developing adenosine human (h) receptor antagonists, with several compounds possessing nanomolar affinity for the hA2A adenosine receptor. This indicates its potential in therapeutic applications, particularly in neurology (Falsini et al., 2017).
Antimicrobial Evaluation
- Research also included the synthesis and antimicrobial evaluation of various diazole derivatives bearing indole moieties, suggesting the compound's role in developing antimicrobial agents (Gomha & Riyadh, 2011).
Wirkmechanismus
Target of Action
The compound’s primary targets appear to be α-glucosidase and c-Met kinase . α-glucosidase is an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose . c-Met kinase is a protein that has been implicated in various types of cancer, including lung, breast, and cervical cancer .
Mode of Action
The compound interacts with its targets in a non-competitive manner . It binds directly to α-glucosidase, inhibiting its activity . This results in a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, thereby controlling blood glucose levels . As for c-Met kinase, the compound exhibits excellent inhibitory activity at the nanomolar level .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway, leading to a decrease in blood glucose levels . This can be beneficial in the treatment of type 2 diabetes . The inhibition of c-Met kinase can disrupt cell signaling pathways involved in cell growth and proliferation, potentially leading to anti-tumor effects .
Result of Action
The inhibition of α-glucosidase by the compound can lead to controlled blood glucose levels, providing a potential therapeutic approach for the treatment of type 2 diabetes . The compound’s inhibition of c-Met kinase can result in anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-25-17-16-21-20-14(23(16)9-7-18-17)10-19-15(24)11-22-8-6-12-4-2-3-5-13(12)22/h2-9H,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYYSJWWNQEWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
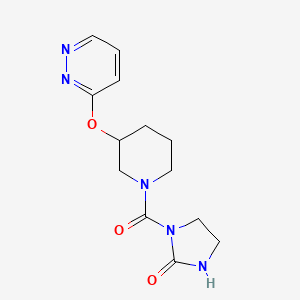
![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)

![2-[3-(4-fluorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide](/img/structure/B2754941.png)
![Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2754942.png)
![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2754944.png)
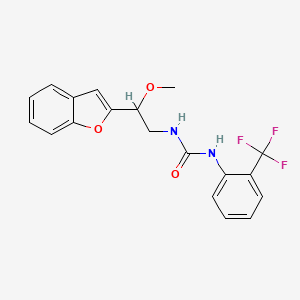
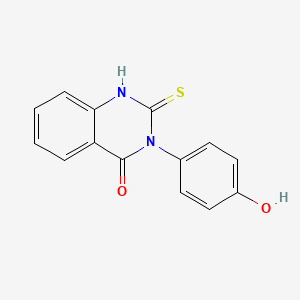
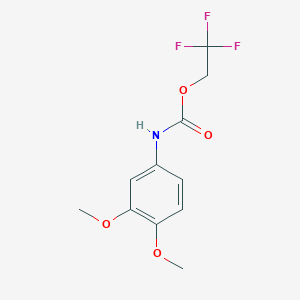

![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2754950.png)
